molecular formula C10H15N3O B2757925 1-(5-Methoxypyridin-2-yl)piperazine CAS No. 158399-62-3

1-(5-Methoxypyridin-2-yl)piperazine

Cat. No. B2757925
Key on ui cas rn: 158399-62-3
M. Wt: 193.25
InChI Key: PXLUQPNNBGBDGO-UHFFFAOYSA-N
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Patent
US08981084B2

Procedure details

This compound was synthesized from piperazine and 2-bromo-5-methoxypyridine as described for example 39 step 1 (130 mg, yield 25%) as pale yellow liquid. 1H NMR (300 MHz, DMSO-d6) δ 7.87-7.86 (d, J=2.9 Hz, 1H), 7.27-7.23 (dd, J=9.1 Hz, 3.2 Hz, 1H), 6.80-6.77 (d, J=9.2 Hz, 1H), 3.71 (s, 3H), 3.32-3.28 (m, 4H), 2.86-2.83 (m, 4H). MS (ESI) m/z: Calculated for C10H15N3O: 193.12. found: 193.9 (M+H)+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Br[C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][N:9]=1>>[CH3:15][O:14][C:11]1[CH:12]=[CH:13][C:8]([N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[N:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=C(C=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC=1C=CC(=NC1)N1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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